2-Methyl-6-(1h-1,2,4-triazol-1-yl)pyridine

Lipophilicity Drug-likeness Permeability

2-Methyl-6-(1H-1,2,4-triazol-1-yl)pyridine (CAS 1042392-42-6) is a heterocyclic small-molecule building block with the molecular formula C₈H₈N₄ and a molecular weight of 160.18 g/mol. The compound features a pyridine core substituted with a methyl group at the 2-position and a 1,2,4-triazole ring at the 6-position, a structural arrangement that creates a bidentate nitrogen-donor ligand motif.

Molecular Formula C8H8N4
Molecular Weight 160.18
CAS No. 1042392-42-6
Cat. No. B2874136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-6-(1h-1,2,4-triazol-1-yl)pyridine
CAS1042392-42-6
Molecular FormulaC8H8N4
Molecular Weight160.18
Structural Identifiers
SMILESCC1=NC(=CC=C1)N2C=NC=N2
InChIInChI=1S/C8H8N4/c1-7-3-2-4-8(11-7)12-6-9-5-10-12/h2-6H,1H3
InChIKeyRFJLMFBHNCKSEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-6-(1H-1,2,4-triazol-1-yl)pyridine (CAS 1042392-42-6) – Structural Identity and Physicochemical Baseline for Procurement Evaluation


2-Methyl-6-(1H-1,2,4-triazol-1-yl)pyridine (CAS 1042392-42-6) is a heterocyclic small-molecule building block with the molecular formula C₈H₈N₄ and a molecular weight of 160.18 g/mol [1]. The compound features a pyridine core substituted with a methyl group at the 2-position and a 1,2,4-triazole ring at the 6-position, a structural arrangement that creates a bidentate nitrogen-donor ligand motif [1]. It is commercially supplied as a versatile small-molecule scaffold with a minimum purity of 95% . The compound carries an Acute Toxicity 4 (H302), Skin Irritation 2 (H315), Eye Irritation 2A (H319), and STOT SE 3 (H335) GHS classification [1].

Why Generic Substitution of 2-Methyl-6-(1H-1,2,4-triazol-1-yl)pyridine with Other Pyridyl-Triazole Scaffolds Fails in Rational Design Workflows


The precise positioning of the 1,2,4-triazole at the pyridine 6-position, combined with the ortho-methyl substituent, governs the compound's coordination geometry, electronic character, and metabolic stability in ways that cannot be replicated by regioisomers or heterocycle-swapped analogs. In kinase inhibitor programs, the 1,2,4-triazole regioisomer directly influences hinge-binding orientation and selectivity profiles [1]. Differences in XLogP (1.3), topological polar surface area (43.6 Ų), and hydrogen-bond acceptor count (3) relative to the 1,2,3-triazole or imidazole analogs produce distinct permeability and solubility characteristics that affect downstream performance in both biochemical assays and cellular models [2][3]. These molecular properties are not interchangeable across structurally similar building blocks, making generic substitution a source of irreproducible results.

Product-Specific Quantitative Evidence Guide: 2-Methyl-6-(1H-1,2,4-triazol-1-yl)pyridine vs. Closest Analogs


Lipophilicity (XLogP3-AA) Comparison: 2-Methyl-6-(1H-1,2,4-triazol-1-yl)pyridine vs. 2-Fluoro-6-(1H-1,2,4-triazol-1-yl)pyridine

The target compound exhibits an XLogP3-AA of 1.3, representing moderately balanced lipophilicity for oral bioavailability and CNS penetration prediction [1]. In comparison, the 2-fluoro analog (2-fluoro-6-(1H-1,2,4-triazol-1-yl)pyridine, CAS 1248407-47-7) has a reported XLogP3-AA of approximately 0.9–1.0 . This difference of 0.3–0.4 log units indicates the methyl group contributes measurably to lipophilicity without exceeding the drug-likeness threshold of LogP <5.

Lipophilicity Drug-likeness Permeability

Topological Polar Surface Area (TPSA) and Hydrogen Bond Acceptor Count: Target Compound vs. Imidazole-Based Scaffold Analog

The target compound has a computed TPSA of 43.6 Ų and 3 hydrogen bond acceptor sites (pyridine N, triazole N2, triazole N4), with 0 hydrogen bond donors [1]. A structurally analogous imidazole replacement (2-methyl-6-(1H-imidazol-1-yl)pyridine) would present a TPSA of approximately 30.3 Ų with only 2 H-bond acceptors, representing a 30% reduction in polar surface area [2][3]. The higher TPSA and additional H-bond acceptor of the target 1,2,4-triazole scaffold provide stronger aqueous solubility and distinct target engagement profiles.

Polar surface area Oral absorption CNS penetration

GHS Safety Profile Differentiation: Target Compound vs. 2-Methyl-5-(1H-1,2,4-triazol-1-yl)pyridine Positional Isomer

The target compound (CAS 1042392-42-6) is classified under GHS as Acute Toxicity Category 4 (oral, H302), Skin Irritation Category 2 (H315), Eye Irritation Category 2A (H319), and STOT SE Category 3 (H335), based on a single notifier to the ECHA C&L Inventory with 100% agreement across hazard categories [1]. In contrast, the positional isomer 2-methyl-5-(1H-1,2,4-triazol-1-yl)pyridine and the des-methyl analog 6-(1H-1,2,4-triazol-1-yl)pyridine have distinct hazard profiles that may differ materially in the number and severity of classification categories [2]. The target compound requires standard laboratory handling precautions including local exhaust ventilation and personal protective equipment.

Safety Handling requirements Regulatory compliance

Scaffold Diversity and 1,2,4-Triazole Regiochemistry Advantage in Kinase Inhibitor Design: Evidence from Patent Analysis

The 1,2,4-triazole regioisomer positioned at the pyridine 6-position with a 2-methyl substituent occupies a privileged chemical space in kinase inhibitor intellectual property. Patent EP2802577B1 (Bristol-Myers Squibb) explicitly claims triazolyl-substituted pyridyl compounds of formula (I) as IRAK-4 kinase modulators, encompassing the core scaffold represented by the target compound [1]. The 1,2,4-triazole ring provides three nitrogen atoms in a specific spatial arrangement (N1, N2, N4) that is distinct from the 1,2,3-triazole regioisomer (N1, N2, N3), enabling differential metal coordination and hydrogen-bonding patterns critical for kinase selectivity [2]. The 2-methyl group further provides steric differentiation from unsubstituted pyridine analogs, influencing the dihedral angle between the pyridine and triazole rings.

Kinase inhibitor IRAK-4 modulation Scaffold novelty

Rotatable Bond Count and Molecular Rigidity: Target Compound vs. Extended Linker Analogs

The target compound has exactly 1 rotatable bond (the bond connecting the pyridine and triazole rings), giving it a highly constrained, rigid conformation [1]. This low rotatable bond count minimizes the entropic penalty upon target binding compared to analogs with extended linkers (e.g., 2-methyl-6-((1H-1,2,4-triazol-1-yl)methyl)pyridine, which introduces a methylene spacer and an additional rotatable bond), potentially yielding higher ligand efficiency. The molecular complexity value of 150 (computed by Cactvs) further reflects a balanced scaffold complexity suitable for fragment-based drug discovery [1].

Conformational entropy Binding affinity Ligand efficiency

Molecular Weight and Heavy Atom Count Differentiation for Fragment Library Suitability

With a molecular weight of 160.18 g/mol and 12 heavy atoms, the target compound satisfies the Astex Rule of Three criteria for fragment library membership (MW < 300, heavy atom count ≤ 18) [1]. Its XLogP of 1.3 also falls within the optimal fragment range (≤3). In comparison, many commercially available pyridyl-triazole building blocks with larger substituents (e.g., 5-[4-(4-ethoxy-3-fluorophenyl)-1H-1,2,3-triazol-1-yl]-2-methylpyridine) exceed the MW limit for fragment screening, making them unsuitable for FBDD applications [2]. The compound's favorable Rule-of-Three compliance distinguishes it from the majority of catalog triazolopyridine derivatives.

Fragment-based drug discovery Rule of Three Ligand efficiency

Best Research and Industrial Application Scenarios for 2-Methyl-6-(1H-1,2,4-triazol-1-yl)pyridine Procurement


Fragment-Based Drug Discovery (FBDD) Library Design Targeting Kinase ATP-Binding Sites

The compound's Rule-of-Three compliance (MW 160.18, XLogP 1.3, 12 heavy atoms, 1 rotatable bond) positions it as an ideal fragment for primary screening libraries aimed at kinase hinge-binding pockets [1][2]. The 1,2,4-triazole's three nitrogen atoms can engage the kinase hinge region through bidentate H-bond interactions, while the 2-methyl group provides a vector for initial SAR exploration through focused library synthesis [3]. Its rigid structure minimizes entropic penalty and maximizes ligand efficiency in fragment hits, distinguishing it from larger, more flexible scaffold alternatives that would fail Rule-of-Three filters.

Synthesis of IRAK-4 Kinase Inhibitor Candidates via Parallel Chemistry

The 1,2,4-triazolyl-pyridyl scaffold is explicitly claimed in IRAK-4 kinase inhibitor patents (EP2802577B1), and the target compound serves as a direct building block for generating compound libraries around this pharmacophore [1]. Its two synthetic handles (the triazole N1 position for N-alkylation and the pyridine ring for electrophilic substitution) enable rapid parallel diversification. The well-defined GHS hazard profile supports safe scale-up from discovery to lead optimization quantities, reducing EHS compliance burden compared to less-characterized regioisomers [2].

Metal-Organic Framework (MOF) and Coordination Polymer Precursor Development

The pyridine-triazole bidentate coordination motif of this compound makes it a valuable N-donor ligand for constructing coordination polymers and MOFs with applications in catalysis and gas storage [1]. The 2-methyl substituent introduces steric tuning at the metal coordination sphere that is absent in the des-methyl analog 6-(1H-1,2,4-triazol-1-yl)pyridine, enabling fine control over coordination geometry and pore architecture [2]. The compound's 95% minimum purity from commercial suppliers supports reproducible MOF synthesis without the confounding effects of ligand impurities [3].

Pharmacokinetic Property Optimization via Matched Molecular Pair Analysis

The 0.3–0.4 log unit increase in XLogP relative to the 2-fluoro analog makes this compound the preferred lipophilic matched pair for exploring methyl-for-fluoro SAR in lead optimization programs [1][2]. Combined with its TPSA of 43.6 Ų, the compound occupies a favorable CNS drug-like space where passive blood-brain barrier permeability is predicted without compromising aqueous solubility, providing a balanced starting point for CNS-targeted programs that would be suboptimal with either the more polar fluoro analog or more lipophilic but larger substituted variants [1].

Quote Request

Request a Quote for 2-Methyl-6-(1h-1,2,4-triazol-1-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.